2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine
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Overview
Description
2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine is a chemical compound with the molecular formula C13H17NO5. It is known for its unique structure, which includes two acetyloxy groups, a methoxy group, and a methyl group attached to a pyridine ring. This compound is used as an intermediate in the preparation of various pharmaceuticals, including omeprazole metabolites.
Preparation Methods
The synthesis of 2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine involves several steps. One common method includes the acetylation of 2,5-bis(hydroxymethyl)-4-methoxy-3-methylpyridine using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetyloxy groups are replaced by other nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an intermediate in the synthesis of omeprazole metabolites, it plays a role in the development of drugs used to treat gastrointestinal disorders.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine involves its interaction with specific molecular targets. In the case of its role as an intermediate in omeprazole synthesis, it contributes to the formation of the active metabolite that inhibits the proton pump in gastric parietal cells, reducing stomach acid production. The pathways involved include the acetylation and subsequent metabolic transformations that lead to the active drug form.
Comparison with Similar Compounds
2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine can be compared with other similar compounds such as:
2,5-Bis(hydroxymethyl)-4-methoxy-3-methylpyridine: The precursor in its synthesis, which lacks the acetyloxy groups.
4-Methoxy-3-methylpyridine: A simpler compound with fewer functional groups.
Omeprazole: The final drug product for which this compound serves as an intermediate. The uniqueness of this compound lies in its specific functional groups that make it a valuable intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
[6-(acetyloxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-8-12(7-19-10(3)16)14-5-11(13(8)17-4)6-18-9(2)15/h5H,6-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATCJSXYXAYRQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1COC(=O)C)COC(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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